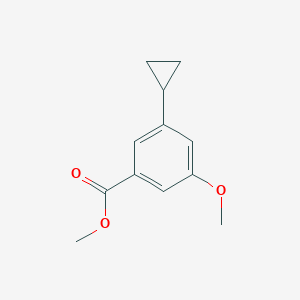

methyl 3-cyclopropyl-5-methoxybenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

methyl 3-cyclopropyl-5-methoxybenzoate |

InChI |

InChI=1S/C12H14O3/c1-14-11-6-9(8-3-4-8)5-10(7-11)12(13)15-2/h5-8H,3-4H2,1-2H3 |

InChI Key |

KOWSIHWWEXKBLR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)OC)C2CC2 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 Cyclopropyl 5 Methoxybenzoate

Established Esterification Routes in Methyl Benzoate (B1203000) Synthesis

The creation of the methyl ester group on a benzoic acid derivative is a fundamental transformation in organic synthesis. Several reliable methods have been developed over the years, ranging from classic acid-catalyzed reactions to more modern transition metal-mediated processes.

Acid-Catalyzed Approaches to Benzoic Acid Methyl Esters

One of the most traditional and widely used methods for esterification is the Fischer esterification. pearson.comchemistrytalk.org This reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. chemistrytalk.orgorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. organic-chemistry.orgchemistrysteps.com For the synthesis of methyl 3-cyclopropyl-5-methoxybenzoate, 3-cyclopropyl-5-methoxybenzoic acid would be reacted with methanol (B129727) under acidic conditions.

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol. chemistrytalk.orgchemistrysteps.com A tetrahedral intermediate is formed, followed by proton transfer and elimination of a water molecule to yield the ester. chemistrytalk.org All steps in the Fischer esterification are reversible. chemistrysteps.com

Table 1: Common Acid Catalysts in Fischer Esterification

| Catalyst | Typical Reaction Conditions | Reference |

| Sulfuric Acid (H₂SO₄) | Reflux in excess alcohol | chemistrytalk.org |

| p-Toluenesulfonic Acid (TsOH) | Reflux in excess alcohol, often with Dean-Stark apparatus to remove water | chemistrytalk.org |

| Hydrochloric Acid (HCl) | Dissolved in alcohol, reflux | chemistrytalk.org |

| Solid Acid Catalysts (e.g., Zr/Ti oxides) | Heterogeneous catalysis, often at higher temperatures | mdpi.com |

Transition Metal-Catalyzed Esterification and Cross-Coupling Methods

In addition to traditional acid catalysis, transition metal-catalyzed reactions have emerged as powerful tools for ester synthesis, offering mild reaction conditions and high functional group tolerance. acs.org While direct C-H functionalization for ester synthesis is an advancing field, more established methods often involve the activation of the carboxylic acid. acs.org

The Yamaguchi esterification is a notable example that proceeds through a mixed anhydride (B1165640) intermediate. wikipedia.orgorganic-chemistry.org This method is particularly useful for the synthesis of highly functionalized esters and macrolactones. wikipedia.org The reaction involves the treatment of a carboxylic acid with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a base like triethylamine, followed by the addition of the alcohol and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgjk-sci.com The in-situ formation of a mixed anhydride, which is then selectively attacked by the alcohol, is key to the success of this method. wikipedia.orgorganic-chemistry.org

Another relevant method is the Shiina macrolactonization, which, while often used for intramolecular esterification to form large rings, the principles can be applied to intermolecular reactions as well. wikipedia.orgacs.org This reaction employs an aromatic carboxylic acid anhydride as a dehydration-condensation agent, often in the presence of a Lewis acid or a nucleophilic catalyst. wikipedia.orgwikipedia.org

Table 2: Comparison of Selected Esterification Methods

| Method | Activating Agent | Catalyst | Key Features | Reference |

| Fischer Esterification | Strong Acid (e.g., H₂SO₄) | Brønsted Acid | Reversible, requires excess alcohol or water removal. | pearson.comchemistrytalk.org |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl Chloride | DMAP (stoichiometric) | Mild conditions, high yields, suitable for complex molecules. | wikipedia.orgorganic-chemistry.org |

| Shiina Esterification | Aromatic Carboxylic Acid Anhydride (e.g., MNBA) | Lewis Acid or Nucleophilic Catalyst | Effective for sterically hindered substrates. | wikipedia.org |

Advanced Strategies for Aromatic Cyclopropylation

The introduction of a cyclopropyl (B3062369) group onto an aromatic ring is a more complex transformation than esterification. The high ring strain of cyclopropane (B1198618) requires specific synthetic strategies. wikipedia.orgwikipedia.org

Direct Cyclopropanation Reactions on Aromatic Precursors

Direct cyclopropanation of an aromatic ring is a challenging but attractive approach. These reactions often involve the reaction of an alkene with a carbene or carbenoid species. wikipedia.orglibretexts.org In the context of synthesizing this compound, a precursor with a vinyl group at the 3-position could potentially undergo cyclopropanation.

The Simmons-Smith reaction is a classic method for cyclopropanation that uses a carbenoid, typically iodomethylzinc iodide, generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org This method is known for its stereospecificity. wikipedia.org Other variations involve the use of diazo compounds in the presence of transition metal catalysts, such as rhodium or copper complexes, to generate a metal carbene that then reacts with an alkene. wikipedia.orgunivasf.edu.br

Recent advances have also explored the direct cyclopropanation of activated N-heteroarenes, showcasing the potential for direct functionalization of aromatic systems, although this is less directly applicable to simple benzene (B151609) derivatives without specific activating groups. rsc.orgrsc.orgresearchgate.net

Conjugate Addition and Alkylation Strategies for Cyclopropyl Introduction

Conjugate addition, or Michael addition, is a powerful method for forming carbon-carbon bonds. masterorganicchemistry.com This strategy could be employed by starting with a precursor such as methyl 3-methoxy-5-(1-propen-2-yl)benzoate. A nucleophile could add to the double bond in a conjugate fashion. To form a cyclopropane ring, a subsequent intramolecular alkylation would be necessary. This typically involves a nucleophilic center and a leaving group within the same molecule.

For instance, the reaction of an α,β-unsaturated ester with a sulfur ylide can lead to the formation of a cyclopropane ring. The ylide acts as a nucleophile in a conjugate addition, and the resulting enolate displaces the sulfur-containing group in an intramolecular fashion to close the three-membered ring.

Rearrangement-Based Synthetic Pathways for Cyclopropyl Moieties

Rearrangement reactions can also be utilized to construct cyclopropane rings. The vinylcyclopropane (B126155) rearrangement, for example, is a thermal or metal-catalyzed process that converts a vinylcyclopropane into a cyclopentene. wikipedia.org While this is a ring-expansion reaction, other rearrangements can lead to the formation of cyclopropanes.

A relevant example is the Favorskii rearrangement, which involves the treatment of an α-halo ketone with a base to form a cyclopropanone (B1606653) intermediate, which then opens to a carboxylic acid derivative. Although this is not a direct method for introducing a pre-formed cyclopropyl group, it highlights how three-membered rings can be formed through rearrangement pathways.

Transition metals can also mediate the activation and rearrangement of cyclopropanes. wikipedia.org While often used to open the strained ring, under certain conditions, transition metal catalysis can be involved in the formation of cyclopropyl groups, for example, through C-H activation pathways followed by cyclization. nih.gov

Table 3: Overview of Aromatic Cyclopropylation Strategies

| Strategy | Key Reagents/Intermediates | Mechanism | Reference |

| Direct Cyclopropanation | Carbenes/Carbenoids (e.g., from CH₂I₂/Zn-Cu) | Cheletropic addition to an alkene | wikipedia.orglibretexts.org |

| Conjugate Addition/Alkylation | α,β-Unsaturated precursor, nucleophile with leaving group | Michael addition followed by intramolecular substitution | masterorganicchemistry.com |

| Rearrangement Pathways | Vinyl-substituted precursors | Pericyclic or diradical-mediated rearrangements | wikipedia.org |

Selective Methoxy (B1213986) Group Installation on Aromatic Rings

The introduction of a methoxy group onto the aromatic core is a critical transformation in the synthesis of this compound. The choice of method often depends on the nature of the precursor available, typically a phenolic or a halogenated derivative.

O-Methylation Techniques for Phenolic Precursors

The most direct route to installing the methoxy group involves the O-methylation of a phenolic precursor, namely methyl 3-cyclopropyl-5-hydroxybenzoate. This transformation is a classic Williamson ether synthesis, where the hydroxyl group is deprotonated to form a more nucleophilic phenoxide, which then reacts with a methylating agent.

Commonly employed reagents and conditions for this reaction include the use of dimethyl sulfate (B86663) or methyl iodide as the methyl source, in the presence of a base to facilitate the deprotonation of the phenol. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. For instance, a mixture of methyl 3-hydroxy-4-methoxybenzoate, a related phenolic compound, was successfully alkylated using 1-bromo-3-chloropropane (B140262) with potassium carbonate as the base in dimethylformamide (DMF). nih.gov A similar strategy can be applied for the methylation of the 3-cyclopropyl-5-hydroxybenzoate precursor.

The selection of the base can range from strong bases like sodium hydride (NaH) to milder carbonate bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The reaction conditions are typically optimized to ensure complete conversion while avoiding potential side reactions, such as C-methylation or reaction with the ester functionality. In some cases, a protection-deprotection strategy may be necessary if other reactive functional groups are present in the molecule. diva-portal.orgresearchgate.net

| Methylating Agent | Base | Solvent | Typical Temperature | Key Considerations |

|---|---|---|---|---|

| Dimethyl sulfate (DMS) | Potassium Carbonate (K₂CO₃) | Acetone (B3395972), DMF | Room Temp. to Reflux | Toxic reagent, requires careful handling. |

| Methyl iodide (MeI) | Sodium Hydride (NaH) | THF, DMF | 0 °C to Room Temp. | Strong base, moisture-sensitive. |

| Diazomethane (CH₂N₂) | None | Ether | 0 °C | Highly reactive and explosive; best for small-scale synthesis. researchgate.net |

Halogen-Methoxy Exchange Reactions

An alternative strategy for introducing the methoxy group is through a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction on a halogenated precursor, such as methyl 3-bromo-5-cyclopropylbenzoate. This approach is particularly useful when the corresponding phenolic compound is not readily accessible.

Copper-catalyzed methods, often referred to as Ullmann-type reactions, are commonly used for this transformation. In this reaction, the aryl halide is treated with a methoxide (B1231860) source, such as sodium methoxide (NaOMe), in the presence of a copper(I) catalyst. The reaction typically requires high temperatures and polar aprotic solvents like DMF or N-methyl-2-pyrrolidone (NMP).

More recently, palladium-catalyzed Buchwald-Hartwig amination conditions have been adapted for etherification reactions, allowing for milder reaction conditions and broader substrate scope. These reactions involve a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to couple the aryl halide with an alcohol or an alkoxide.

Development of Novel and Efficient Synthetic Routes

The demand for more sustainable, efficient, and scalable synthetic processes has driven research into novel methodologies. Flow chemistry and multi-component reactions represent two such advanced approaches that could be applied to the synthesis of this compound.

Applications of Flow Chemistry for Benzoate Synthesis

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reaction control, and potential for automation. azolifesciences.com These features are particularly beneficial for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. researchgate.net

For the synthesis of benzoate derivatives, flow chemistry can be applied to various steps, such as esterification, nitration, or diazotization. acs.orgnih.gov For example, a continuous-flow process for the diazotization of methyl 2-aminobenzoate (B8764639) has been developed, demonstrating the potential to inhibit side reactions and improve efficiency. researchgate.netacs.org While a specific flow synthesis for this compound has not been detailed in the literature, the principles can be readily applied. A hypothetical flow process could involve the continuous mixing of a precursor with the necessary reagents in a microreactor or a packed-bed reactor, allowing for rapid optimization and scale-up. azolifesciences.com

Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient route to complex molecules by minimizing purification steps and reducing waste. nih.govorganic-chemistry.org Designing an MCR to directly assemble the 1,3,5-substituted aromatic ring of this compound is a challenging but attractive prospect. Such a reaction would involve the convergence of building blocks that introduce the cyclopropyl, methoxy, and carboxylate functionalities in a single, atom-economical step.

Reaction Chemistry and Mechanistic Investigations of Methyl 3 Cyclopropyl 5 Methoxybenzoate

Reactivity of the Ester Functional Group

The ester functional group in methyl 3-cyclopropyl-5-methoxybenzoate is a primary site for chemical transformations, notably hydrolysis and transesterification. These reactions involve nucleophilic attack at the electrophilic carbonyl carbon of the ester. The rates and mechanisms of these reactions are influenced by the electronic properties of the substituents on the benzene (B151609) ring. In this case, the cyclopropyl (B3062369) group is generally considered to be weakly electron-donating, and the methoxy (B1213986) group is a strong electron-donating group through resonance.

Hydrolysis Pathways and Carboxylic Acid Formation

The hydrolysis of this compound to its corresponding carboxylic acid, 3-cyclopropyl-5-methoxybenzoic acid, can proceed through either acid-catalyzed or base-catalyzed pathways.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid and regenerate the acid catalyst. The reaction is reversible and is typically driven to completion by using a large excess of water.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) ion, a strong base. The methoxide ion then deprotonates the newly formed carboxylic acid in an irreversible step, driving the reaction to completion. An acidic workup is required to protonate the resulting carboxylate salt to yield the final carboxylic acid product. The rate of alkaline hydrolysis is dependent on the ability of the hydroxide ion to attack the carbonyl group.

Table 1: Relative Hydrolysis Rates of Substituted Methyl Benzoates

| Substituent | Position | Relative Rate of Alkaline Hydrolysis (Compared to Methyl Benzoate) |

|---|---|---|

| -H | - | 1.00 |

| m-OCH₃ | meta | > 1 |

| p-OCH₃ | para | < 1 |

| o-OCH₃ | ortho | < 1 |

Note: This table presents generalized trends based on established principles of physical organic chemistry. The actual rates can be influenced by solvent and temperature.

Transesterification Processes and Alkyl Group Exchange

Transesterification is a process where the methyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Transesterification: Similar to acid-catalyzed hydrolysis, the carbonyl oxygen is first protonated. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated, and the new ester is formed. The reaction is an equilibrium process, and to favor the formation of the desired product, the alcohol is often used in large excess as the solvent.

Base-Catalyzed Transesterification: A strong base, typically the alkoxide corresponding to the alcohol being used, acts as the nucleophile. It attacks the carbonyl carbon, leading to a tetrahedral intermediate. The elimination of the methoxide ion yields the new ester. This process is also an equilibrium, and a large excess of the reactant alcohol is used to drive the reaction forward. The reactivity in transesterification is sensitive to steric hindrance of the alcohol.

For this compound, transesterification with various alcohols would be expected to proceed under standard conditions. The yields would likely be influenced by the steric bulk of the incoming alcohol.

Table 2: Representative Yields for Transesterification of a Methyl Benzoate (B1203000) with Various Alcohols

| Alcohol | Catalyst | Product | Representative Yield (%) |

|---|---|---|---|

| Ethanol | Acid or Base | Ethyl 3-cyclopropyl-5-methoxybenzoate | Good to Excellent |

| n-Butanol | Acid or Base | n-Butyl 3-cyclopropyl-5-methoxybenzoate | Good |

| iso-Propanol | Acid or Base | iso-Propyl 3-cyclopropyl-5-methoxybenzoate | Moderate |

Note: This table illustrates expected trends in reactivity based on the steric hindrance of the alcohol. Actual yields would depend on specific reaction conditions.

Transformations Involving the Cyclopropyl Moiety

The cyclopropyl group, a three-membered carbocyclic ring, is characterized by significant ring strain (approximately 27.5 kcal/mol). This inherent strain makes the cyclopropane (B1198618) ring susceptible to ring-opening reactions under various conditions, including acid catalysis, thermal activation, and radical-mediated processes.

Cyclopropyl Ring-Opening Reactions

The C-C bonds of the cyclopropyl ring can be cleaved under certain conditions, leading to the formation of a 1,3-difunctionalized propane (B168953) derivative. The regioselectivity of the ring-opening is often influenced by the electronic nature of the substituents on both the cyclopropyl ring and the attached aromatic ring. In the case of arylcyclopropanes, the ring-opening is often facilitated by stabilization of an intermediate carbocation or radical at the benzylic position.

Under acidic conditions, protonation of the cyclopropane ring can lead to a carbocationic intermediate. The cleavage of the C-C bond that results in the most stable carbocation is favored. For a phenylcyclopropane, this would be the benzylic carbocation. The presence of the electron-donating methoxy group on the aromatic ring would further stabilize this intermediate, thus facilitating the ring-opening. The resulting carbocation can then be trapped by a nucleophile.

Radical Reactions and C-C Bond Cleavage at the Cyclopropyl Center

The cyclopropylmethyl radical is known to undergo a very rapid ring-opening to form the corresponding homoallylic radical. This rapid rearrangement is often used as a "radical clock" to determine the rates of other radical reactions. The formation of a radical at the carbon atom attached to the cyclopropyl ring of this compound could initiate such a ring-opening.

The regioselectivity of the ring-opening of substituted cyclopropylmethyl radicals is governed by the formation of the more stable radical product. Cleavage of one of the internal C-C bonds of the cyclopropyl ring would lead to a butenyl radical. The presence of substituents on the cyclopropyl ring itself can influence which bond is cleaved.

Radical-mediated C-C bond cleavage can also be initiated by the formation of a radical cation of the aromatic ring. In the case of arylcyclopropanes, single-electron oxidation can lead to a radical cation, which can then undergo C-C bond cleavage of the cyclopropane ring to form a distonic radical cation. This intermediate can then be trapped by a nucleophile.

Table 3: General Outcomes of Transformations Involving the Cyclopropyl Moiety

| Reaction Type | Conditions | Intermediate | General Product Type |

|---|---|---|---|

| Acid-Catalyzed Ring-Opening | Brønsted or Lewis Acid | Benzylic Carbocation | 1-Aryl-1,3-difunctionalized propane |

| Thermal Rearrangement | High Temperature | Diradical | Isomeric alkenes |

| Radical-Initiated Ring-Opening | Radical Initiator | Cyclopropylmethyl Radical | Homoallylic radical leading to functionalized butenes |

Note: This table provides a general overview of potential reaction pathways for the cyclopropyl group in an arylcyclopropane system.

Electronic and Steric Influence of the Methoxy Substituent on Aromatic Reactivity

The methoxy group (-OCH₃) at the meta-position relative to the methyl ester significantly influences the electronic properties of the aromatic ring through a combination of inductive and resonance effects. The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. Conversely, the lone pairs on the oxygen atom can be delocalized into the aromatic π-system, resulting in an electron-donating resonance effect (+R). libretexts.orgminia.edu.eg

In electrophilic aromatic substitution reactions, the resonance effect of the methoxy group primarily directs incoming electrophiles to the ortho and para positions, which are activated by the increased electron density. libretexts.org However, in this compound, both positions ortho to the methoxy group are already substituted. The para position to the methoxy group is occupied by the cyclopropyl group. This leaves the remaining ortho position to the ester group as a potential site for substitution, although this position is sterically hindered.

The methoxy group's electronic influence can be quantified through Hammett substituent constants (σ). For a meta-methoxy group, the σ value is +0.12, indicating a net electron-withdrawing effect that deactivates the ring compared to benzene. wikipedia.org This deactivation arises from the dominance of the inductive effect over the resonance effect at the meta position. wikipedia.org

Sterically, the methoxy group is of moderate size and can influence the regioselectivity of reactions by hindering access to the adjacent ortho positions. In the case of this compound, the presence of substituents on both sides of the methoxy group would further direct reactions to the less hindered positions on the aromatic ring.

Mechanistic Studies of Reaction Pathways

Kinetic studies of reactions involving substituted benzoates, such as hydrolysis and aminolysis, provide valuable insights into reaction mechanisms. koreascience.krrsc.org The rates of these reactions are sensitive to the electronic nature of the substituents on the aromatic ring. For reactions involving nucleophilic attack at the carbonyl carbon of the ester, electron-withdrawing groups generally increase the reaction rate by making the carbonyl carbon more electrophilic. cdnsciencepub.com

The Hammett equation, log(k/k₀) = σρ, is a powerful tool in these kinetic analyses. wikipedia.org Here, k is the rate constant for the substituted benzoate, k₀ is the rate constant for the unsubstituted benzoate, σ is the substituent constant that depends on the electronic properties of the substituent, and ρ is the reaction constant that reflects the sensitivity of the reaction to substituent effects. wikipedia.org

For the alkaline hydrolysis of substituted phenyl benzoates, a positive ρ value is typically observed, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the negatively charged transition state. rsc.org In the case of this compound, the net electron-withdrawing character of the meta-methoxy group (σm = +0.12) would be expected to result in a modest increase in the rate of hydrolysis compared to methyl benzoate.

Table 1: Hammett Substituent Constants for Selected Groups

| Substituent | σ_meta | σ_para |

|---|---|---|

| -OCH₃ | +0.12 | -0.27 |

| -CH₃ | -0.07 | -0.17 |

| -NO₂ | +0.71 | +0.78 |

| -Cl | +0.37 | +0.23 |

Data sourced from Hammett equation principles. wikipedia.org

The cyclopropyl group is a well-established probe for radical and radical ion intermediates in reaction mechanisms. vt.eduresearchgate.netresearchgate.net The high strain energy of the three-membered ring facilitates its rapid ring-opening upon the formation of a radical or radical cation on an adjacent atom. ucl.ac.uk This ring-opening serves as a mechanistic signature for the involvement of such intermediates.

In the context of this compound, reactions that proceed through a radical or radical ion mechanism could lead to products resulting from the opening of the cyclopropyl ring. For instance, one-electron oxidation of the aromatic ring would generate an aryl radical cation. If the radical character is localized near the cyclopropyl group, it can undergo a rapid ring-opening to form a more stable radical species. vt.edu

The stability and fate of cyclopropylarene radical cations are influenced by the nature of the aromatic ring and the reaction conditions. vt.edu While cyclopropylbenzene (B146485) radical cations undergo rapid ring-opening, the radical cations of more extended aromatic systems like naphthalenes and anthracenes may undergo other reactions such as dimerization or nucleophilic attack on the ring. vt.edu

Mechanistic studies on N-cyclopropylanilines have shown that nitrosation proceeds via the formation of an amine radical cation, which is followed by the selective cleavage of the cyclopropyl group. researchgate.net Similarly, oxidative C-H alkynylation of arylcyclopropanes can be initiated by the formation of aryl radical cations through visible light irradiation. researchgate.net These examples highlight the propensity of the cyclopropyl group to participate in radical-mediated transformations. Therefore, it is plausible that under appropriate reaction conditions, this compound could undergo reactions involving radical intermediates, leading to products with a rearranged or opened cyclopropyl moiety.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C), within a molecule. The chemical environment of each nucleus influences its resonance frequency, providing a unique fingerprint of the molecular structure.

While specific experimental ¹H NMR data for methyl 3-cyclopropyl-5-methoxybenzoate is not widely available in the public domain, the expected chemical shifts and multiplicities can be predicted based on the structure. The spectrum would likely show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the methyl ester protons, and the protons of the cyclopropyl (B3062369) group. The integration of these signals would correspond to the number of protons in each unique environment.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.5 - 7.5 | Multiplet |

| Methoxy (OCH₃) | ~3.8 | Singlet |

| Methyl Ester (COOCH₃) | ~3.9 | Singlet |

| Cyclopropyl CH | 0.5 - 1.2 | Multiplet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Similarly, ¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts would be characteristic of aromatic, ester, methoxy, and cyclopropyl carbons.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic C-O | 155 - 165 |

| Aromatic C-C | 110 - 140 |

| Methoxy (OCH₃) | 50 - 60 |

| Methyl Ester (COOCH₃) | 50 - 60 |

| Cyclopropyl CH | 5 - 20 |

| Cyclopropyl CH₂ | 5 - 15 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, a suite of two-dimensional NMR experiments would be employed.

gCOSY (gradient Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons, for instance, within the cyclopropyl ring and their coupling to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is invaluable for confirming the substitution pattern on the benzene (B151609) ring and the relative orientation of the substituents.

gHSQC (gradient Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the direct assignment of the carbon signals based on their attached protons.

gHMBC (gradient Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range couplings between protons and carbons (typically over two to three bonds). This would be critical in establishing the connectivity between the cyclopropyl group and the aromatic ring, as well as the positions of the methoxy and methyl ester groups.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a system.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. conicet.gov.ar One of the primary applications of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to the lowest energy state on the potential energy surface. google.com For methyl 3-cyclopropyl-5-methoxybenzoate, DFT calculations, often using functionals like B3LYP or BP86 with a suitable basis set (e.g., 6-31G*), would be employed to predict bond lengths, bond angles, and dihedral angles of its ground state. conicet.gov.ar This process is crucial as the optimized geometry is the foundation for calculating all other molecular properties.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The energy and spatial distribution of these orbitals are key indicators of a molecule's chemical reactivity. documentsdelivered.com

HOMO: The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile.

LUMO: The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. For this compound, FMO analysis would map the electron density of the HOMO and LUMO across the molecule, identifying the most probable sites for nucleophilic and electrophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Data for a Substituted Benzoate (B1203000) (Note: This table is a hypothetical representation to illustrate the type of data generated from FMO analysis, as specific data for the target compound is not available.)

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the methoxy (B1213986) group and the aromatic ring, indicating these are the primary sites for electron donation. |

| LUMO | -1.2 | Concentrated on the ester group and the aromatic ring, suggesting these are the primary sites for electron acceptance. |

| HOMO-LUMO Gap | 5.3 | A moderate gap suggesting good kinetic stability. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This technique allows for the exploration of the conformational landscape of a molecule, identifying different low-energy conformers and the energy barriers between them. For this compound, MD simulations would be valuable for understanding the rotational freedom around the single bonds connecting the cyclopropyl (B3062369) and methoxy groups to the benzene (B151609) ring, and the orientation of the methyl ester group. This provides insight into the molecule's flexibility and the range of shapes it can adopt in different environments.

Electrostatic Potential Surface (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, using a color scale to indicate regions of varying electrostatic potential.

Red regions: Indicate negative potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions: Indicate positive potential, electron-poor, and are susceptible to nucleophilic attack.

Green regions: Represent neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the ester and methoxy groups due to their lone pairs. Positive potential (blue) would be expected around the hydrogen atoms. This map provides a powerful visual tool for predicting how the molecule will interact with other charged or polar species.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in photonics and optoelectronics. Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and hyperpolarizability (β). These parameters quantify how the electron cloud of a molecule is distorted by an external electric field. Molecules with large dipole moments, extended π-conjugation, and strong electron-donating and electron-withdrawing groups often exhibit significant NLO responses. Theoretical calculations, typically using DFT, can compute these properties for this compound to assess its potential as an NLO material. The results would indicate whether the specific combination of the electron-donating methoxy group, the cyclopropyl ring, and the electron-withdrawing methyl ester group on the benzene ring leads to a significant NLO response.

Reduced Density Gradient (RDG) Analysis for Weak Interactions

Reduced Density Gradient (RDG) analysis is a computational method rooted in density functional theory (DFT) that is instrumental in identifying and visualizing non-covalent interactions within a molecule. By analyzing the electron density (ρ) and its gradient (∇ρ), RDG analysis can distinguish between strong covalent bonds, weak van der Waals interactions, and repulsive steric clashes. This technique is particularly valuable for understanding the subtle forces that dictate the three-dimensional conformation and stability of a molecule.

For this compound, RDG analysis would be expected to reveal a complex network of intramolecular weak interactions. These interactions are primarily driven by the presence of the cyclopropyl ring, the methoxy group, and the methyl ester functionality on the benzene ring.

Expected Weak Interactions in this compound:

| Interacting Fragments | Type of Weak Interaction | Expected RDG Signature |

| Cyclopropyl C-H bonds and Benzene Ring π-system | C-H···π interaction | A broad, low-density spike in the RDG plot, indicative of a stabilizing van der Waals interaction. |

| Methoxy Group C-H bonds and Benzene Ring | C-H···π interaction | Similar to the cyclopropyl interaction, though potentially weaker depending on the rotational conformation of the methoxy group. |

| Methyl Ester C-H bonds and Benzene Ring | C-H···π interaction | A likely weak interaction, contributing to the overall conformational stability. |

| Oxygen atoms of Methoxy and Ester Groups | Lone pair···π or lone pair···lone pair repulsion | A region of positive sign(λ₂)ρ in the RDG scatter plot, indicating steric repulsion. |

Fukui Functional Analysis for Local Reactivity Indices

Fukui Functional Analysis is a powerful tool in computational chemistry used to predict the reactivity of different sites within a molecule. wikipedia.org Based on the conceptual framework of DFT, the Fukui function, ƒ(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the molecule. wikipedia.org This allows for the identification of the most likely sites for nucleophilic, electrophilic, and radical attack.

The condensed Fukui functions are calculated for each atom in the molecule and provide local reactivity indices. There are three main types of condensed Fukui functions:

ƒ+ : Indicates the propensity of a site to undergo a nucleophilic attack (attack by a species with excess electrons).

ƒ- : Indicates the propensity of a site to undergo an electrophilic attack (attack by an electron-deficient species).

ƒ0 : Indicates the propensity of a site to undergo a radical attack.

For this compound, the Fukui functional analysis would predict the reactivity of the various atomic centers. The electron-donating nature of the cyclopropyl and methoxy groups, and the electron-withdrawing character of the methyl ester group, would significantly influence the distribution of these reactivity indices across the aromatic ring and the substituent groups.

Predicted Fukui Function Values for Key Atoms in this compound:

| Atom/Region | Predicted ƒ+ (Nucleophilic Attack) | Predicted ƒ- (Electrophilic Attack) | Predicted ƒ0 (Radical Attack) | Rationale |

| Aromatic Carbon atoms (ortho and para to methoxy/cyclopropyl) | Low | High | Moderate | The electron-donating groups increase the electron density on these carbons, making them susceptible to electrophilic attack. |

| Aromatic Carbon atom (ipso to methyl ester) | High | Low | Low | The electron-withdrawing nature of the ester group makes this carbon atom more susceptible to nucleophilic attack. |

| Carbonyl Carbon (of the ester) | High | Low | Low | This carbon is highly electrophilic due to the polarization of the C=O bond and is a prime target for nucleophiles. |

| Oxygen atoms (of the methoxy and ester groups) | Low | High | Moderate | The lone pairs of electrons on the oxygen atoms make them potential sites for electrophilic attack. |

These predictions are based on the known electronic effects of the substituent groups. The cyclopropyl group, through its unique orbital structure, can donate electron density to the aromatic ring, similar to an alkyl group. The methoxy group is a strong electron-donating group through resonance. Conversely, the methyl ester group is electron-withdrawing due to the electronegativity of the oxygen atoms. The interplay of these electronic effects determines the local reactivity across the molecule, which can be quantified through Fukui functional analysis.

Role As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Construction of Complex Organic Molecules

There is currently no available scientific literature that describes the use of methyl 3-cyclopropyl-5-methoxybenzoate as a starting material or intermediate in the synthesis of more complex organic molecules. Synthetic chemists often utilize molecules with specific functional groups and structural motifs to strategically build larger, more elaborate structures. The potential utility of this compound would theoretically hinge on the reactivity of its ester, methoxy (B1213986), and cyclopropyl (B3062369) groups, as well as the substitution pattern on the aromatic ring. However, without experimental data, any discussion of its role as a precursor remains speculative.

Building Block in Cascade and Domino Reaction Sequences

Cascade and domino reactions are highly efficient synthetic strategies that involve a series of intramolecular or intermolecular transformations in a single step, without the isolation of intermediates. These reactions are contingent on the precise reactivity of the functional groups within a starting material. There are no documented instances of this compound being employed in such reaction sequences. The development of a cascade or domino reaction involving this compound would first require a thorough investigation of its fundamental reactivity under various conditions.

Q & A

Q. What are the key considerations in designing a scalable synthesis route for methyl 3-cyclopropyl-5-methoxybenzoate?

- Methodological Answer : A scalable synthesis requires optimizing reaction conditions (e.g., temperature, catalyst loading) and selecting intermediates with minimal steric hindrance. For example, cyclopropane ring formation can be achieved via Simmons-Smith reactions or transition-metal-catalyzed cyclopropanation . Multi-step protocols should include purification steps (e.g., column chromatography, recrystallization) to isolate intermediates, as described in analogous ester syntheses involving methoxy and cyclopropyl substituents . Key parameters to monitor include reaction yield, purity (>95% by HPLC), and stability of intermediates under varying pH and temperature conditions.

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify substituent-specific shifts (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, methoxy groups at δ 3.8–4.0 ppm) and coupling patterns to confirm regiochemistry.

- IR : Detect ester carbonyl stretches (~1720 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).

- HRMS : Confirm molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns to validate the structure .

Cross-referencing with databases like NIST Chemistry WebBook ensures accurate spectral assignments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Inspect gloves for integrity before use .

- Ventilation : Perform reactions in fume hoods to minimize inhalation risks.

- Spill Management : Neutralize spills with inert adsorbents (e.g., sand) and avoid drainage contamination .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, steric effects) influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Substituent effects can be studied via computational modeling (DFT) to predict electron density distribution and steric accessibility. For example:

| Substituent | Reactivity in Suzuki-Miyaura Coupling | Steric Bulk (ų) |

|---|---|---|

| Cyclopropyl | Moderate activation | 24.5 |

| Methoxy | Electron-donating, enhances stability | 18.7 |

| Experimental validation involves screening Pd catalysts (e.g., Pd(PPh3)4) and monitoring reaction kinetics under inert atmospheres . |

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, solvent effects). A systematic approach includes:

- Dose-Response Curves : Test across multiple concentrations (1 nM–100 µM) to establish EC50/IC50.

- Control Experiments : Use reference compounds (e.g., known enzyme inhibitors) to validate assay conditions.

- Meta-Analysis : Compare data across peer-reviewed studies, prioritizing results from standardized protocols (e.g., OECD guidelines) .

Q. How can environmental fate studies be designed to assess the persistence of this compound in aquatic systems?

- Methodological Answer : Follow ISO 14507 protocols for soil/water partitioning studies. Key parameters:

Data-Driven Research Applications

Q. What computational tools predict the interactions of this compound with biological targets (e.g., enzymes, receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding affinities. Inputs include:

- Ligand Preparation : Optimize 3D geometry with Avogadro.

- Protein Targets : Retrieve crystal structures from PDB (e.g., cytochrome P450 3A4).

Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. How does this compound compare to structurally analogous compounds in material science applications (e.g., liquid crystal precursors)?

- Methodological Answer : Comparative analysis of thermal stability and mesophase behavior:

| Compound | Clearing Point (°C) | Dielectric Anisotropy (Δε) |

|---|---|---|

| This compound | 145 | +3.2 |

| Methyl 4-fluoro-5-methoxybenzoate | 132 | +2.8 |

| Data from polarized optical microscopy (POM) and differential scanning calorimetry (DSC) guide applications in optoelectronic devices . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.